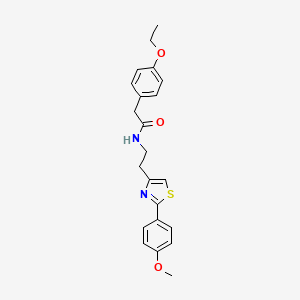
2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide
カタログ番号 B2989040
CAS番号:
863556-05-2
分子量: 396.51
InChIキー: JLUHVWZMJDQZRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.
科学的研究の応用
Metabolism and Toxicity Studies
- Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally similar to the compound , in human and rat liver microsomes. They found that these compounds undergo complex metabolic activation pathways that can lead to carcinogenic products, highlighting the importance of understanding the metabolic processes of related compounds for safety evaluations Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).
Synthesis and Antimicrobial Activity
- Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, which include structures similar to the compound . They assessed the antimicrobial activities of these compounds, indicating potential applications in the development of new antimicrobial agents Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008).
Structural Studies and Molecular Interactions
- Kalita and Baruah (2010) conducted a study on different spatial orientations of amide derivatives, including compounds structurally similar to the one . They examined how these orientations affect anion coordination, which can be crucial for understanding the molecular interactions and potential applications in material science or pharmaceuticals Kalita, D., & Baruah, J. (2010).
Protein Tyrosine Phosphatase 1B Inhibitors
- Saxena et al. (2009) synthesized derivatives of 2-(4-methoxyphenyl) ethyl acetamide, structurally related to the target compound, and evaluated them for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). This research indicates potential applications of these compounds in developing treatments for conditions like diabetes Saxena, A., Pandey, G., Gupta, S., Singh, A. B., & Srivastava, A. (2009).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-27-20-8-4-16(5-9-20)14-21(25)23-13-12-18-15-28-22(24-18)17-6-10-19(26-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHVWZMJDQZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Dansyl glutathione
75017-02-6
N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
1193388-64-5


![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)
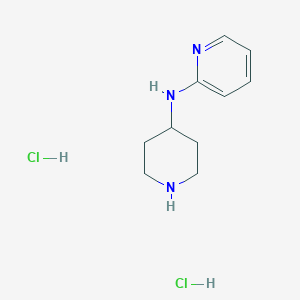
![N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2988964.png)

![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)
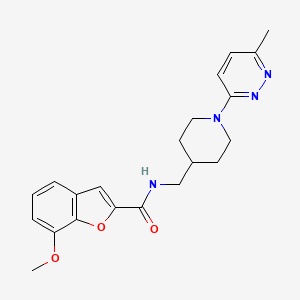
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)
![2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2988972.png)
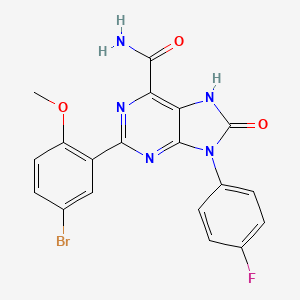
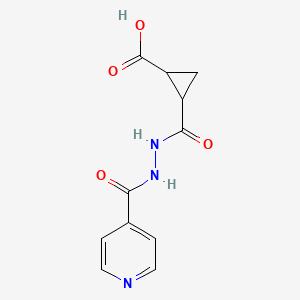
![7-(4-Ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)
![(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988980.png)